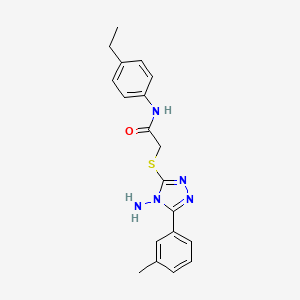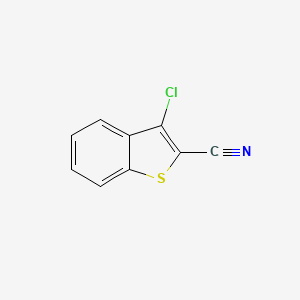![molecular formula C20H15Cl2N5O3 B2782944 2-(2,4-dichlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899966-73-5](/img/structure/B2782944.png)
2-(2,4-dichlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dichlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a chemical with the molecular formula C20H15Cl2N5O3 . It is offered by various suppliers for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an acetamide group, a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, and a 2,4-dichlorophenoxy group . These groups contribute to the compound’s reactivity and properties.Physical and Chemical Properties Analysis
The compound has a molecular weight of 444.271 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved information.Scientific Research Applications
Anticancer Activity
The synthesis of derivatives related to the specified compound has shown promising results in anticancer activity. Studies have synthesized various aryloxy groups attached to the pyrimidine ring, showing inhibitory effects against a range of cancer cell lines. One such derivative demonstrated significant growth inhibition in eight cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468, at a concentration of 10 µM (Al-Sanea et al., 2020).
Radiosynthesis for PET Imaging
The compound's structural motif is conducive to radiosynthesis, making it applicable for positron emission tomography (PET) imaging. For instance, derivatives within this chemical class have been labeled with fluorine-18, allowing for in vivo imaging of the translocator protein (18 kDa), an early biomarker of neuroinflammatory processes. This approach aids in the understanding and diagnosis of neurodegenerative diseases (Dollé et al., 2008).
Antitumor Evaluation
Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against the human breast adenocarcinoma cell line MCF7. A new series of derivatives exhibited mild to moderate activity, highlighting the potential of these compounds in developing new anticancer agents (El-Morsy et al., 2017).
Antimicrobial Agents
Derivatives of the compound have also been synthesized as antimicrobial agents. A study synthesized a series of pyrimidinones and oxazinones, showing good antibacterial and antifungal activities comparable to streptomycin and fusidic acid, used as reference drugs (Hossan et al., 2012).
Mechanism of Action
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.
Mode of Action
The compound’s mode of action is likely similar to that of 2,4-D, which acts by disrupting microtubule formation, thereby controlling cell creation and root extension . This disruption leads to uncontrolled, abnormal growth, eventually killing the plant cells.
Pharmacokinetics
A study on 2,4-d, a structurally similar compound, showed that it could be entrapped in zn–al hydrotalcites (htlcs) with high efficiency . These HTlcs reduced the volatility of the herbicide more than 3-fold compared to the pure herbicide . The release rates of the entrapped herbicide were controlled by non-Fickian diffusion .
Result of Action
The compound, like 2,4-D, likely leads to the death of the plant cells by causing uncontrolled, abnormal growth . This is a result of the disruption of the normal auxin signaling pathway.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound entrapped in HTlcs showed reduced volatility, suggesting that it might be more stable and effective in environments with high temperatures . Additionally, the compound could evidently retard leaching through the soil, suggesting that it might be more effective in environments with heavy rainfall .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is speculated that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently lacking .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O3/c1-12-2-5-14(6-3-12)27-19-15(9-24-27)20(29)26(11-23-19)25-18(28)10-30-17-7-4-13(21)8-16(17)22/h2-9,11H,10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDIOIVIOAXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2782864.png)
![2-(8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2782866.png)



![ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate](/img/structure/B2782872.png)


![{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2782876.png)
![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2782877.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2782882.png)
